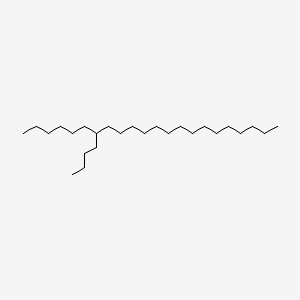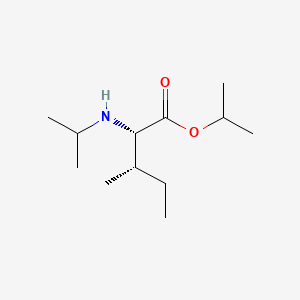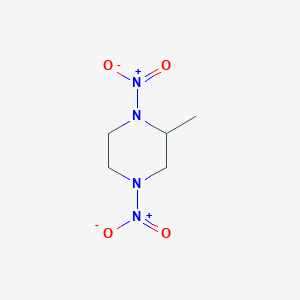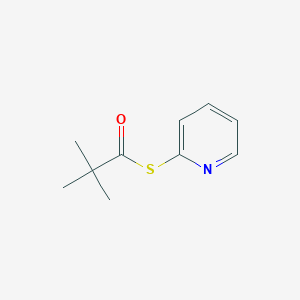
S-Pyridin-2-yl 2,2-dimethylpropanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Pyridin-2-yl 2,2-dimethylpropanethioate: is an organic compound with the molecular formula C10H13NOS. It is a thioester derivative of pyridine, characterized by the presence of a pyridin-2-yl group attached to a 2,2-dimethylpropanethioate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Pyridin-2-yl 2,2-dimethylpropanethioate can be achieved through several methods. One common approach involves the reaction of 2-pyridinethiol with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired thioester product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: S-Pyridin-2-yl 2,2-dimethylpropanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioester to the corresponding thiol or alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, alcohols.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
S-Pyridin-2-yl 2,2-dimethylpropanethioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of S-Pyridin-2-yl 2,2-dimethylpropanethioate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can participate in various catalytic and biological processes. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- S-(Pyridin-2-yl) 4-nitrobenzoate
- S-(Pyridin-2-yl) 4-methylbenzoate
- S-(Pyridin-2-yl) 4-methoxybenzoate
Comparison: S-Pyridin-2-yl 2,2-dimethylpropanethioate is unique due to its 2,2-dimethylpropanethioate moiety, which imparts distinct steric and electronic properties. Compared to similar compounds like S-(Pyridin-2-yl) 4-nitrobenzoate, it exhibits different reactivity and stability profiles, making it suitable for specific applications in synthesis and catalysis .
Properties
CAS No. |
81357-57-5 |
|---|---|
Molecular Formula |
C10H13NOS |
Molecular Weight |
195.28 g/mol |
IUPAC Name |
S-pyridin-2-yl 2,2-dimethylpropanethioate |
InChI |
InChI=1S/C10H13NOS/c1-10(2,3)9(12)13-8-6-4-5-7-11-8/h4-7H,1-3H3 |
InChI Key |
XPDBKSMFUVVSAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)SC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Acetylphenyl)iminomethyl]cyclohexan-1-one](/img/structure/B13794019.png)

![1h-Imidazo[4,5-f][1,4]oxazepine](/img/structure/B13794031.png)
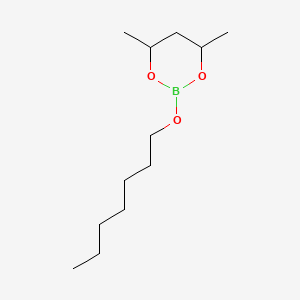

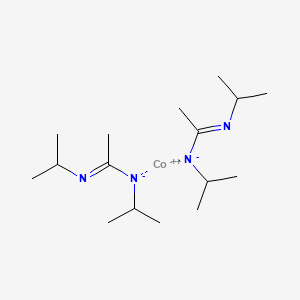
![1-[2-[[2-[[2-[[2-[2,5-Dioxo-3-(tetracosenyl)-1-pyrrolidinyl]ethyl]amino]ethyl]amino]ethyl]amino]ethyl]-3-(octadecenyl)pyrrolidine-2,5-dione](/img/structure/B13794056.png)
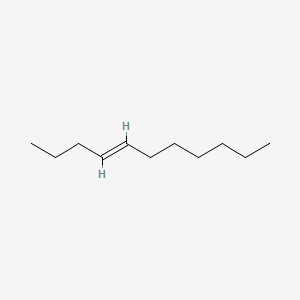
![2-Amino-5-[(dimethylamino)methyl]benzoic acid](/img/structure/B13794107.png)
![4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid](/img/structure/B13794114.png)
![Tricyclo[3.2.1.0(2,4)]oct-6-ene, 3-(2-methyl-1-propenylidene)-](/img/structure/B13794119.png)
